molecular formula C17H22N2O5S B2551798 N-(3,4-dimethoxybenzyl)-N'-(4-methoxybenzyl)sulfamide CAS No. 337924-42-2

N-(3,4-dimethoxybenzyl)-N'-(4-methoxybenzyl)sulfamide

Cat. No.: B2551798
CAS No.: 337924-42-2
M. Wt: 366.43
InChI Key: ZSFMTLDKUDYQGM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-N'-(4-methoxybenzyl)sulfamide, also known as DMTS, is a sulfamide compound that has been widely studied for its potential applications in various scientific fields. It was first synthesized in 2006 by a group of researchers led by Dr. Jieping Zhu at the École Polytechnique Fédérale de Lausanne in Switzerland. Since then, DMTS has been the subject of numerous studies aimed at elucidating its mechanism of action and exploring its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Synthetic Chemistry Applications

Research has shown that derivatives similar to N-(3,4-dimethoxybenzyl)-N'-(4-methoxybenzyl)sulfamide can undergo complex reactions leading to the formation of novel compounds. For example, N-4-Methoxybenzyl- and N-3,4-dimethoxybenzyl-aminoacetonitriles have been demonstrated to undergo O-demethylation and rearrangement, resulting in the synthesis of 1-aryl-N-alkylcyclohepta[c]pyrrol-6(2H)-ones, showcasing the compound's role in the generation of cyclic structures with potential relevance in medicinal chemistry and drug design (Waigh, 1980).

Material Science Applications

In the realm of material science, derivatives of this compound have been investigated for their nonlinear optical (NLO) properties. Studies have synthesized and characterized new Schiff bases derived from sulfadiazine and ortho-vanillin, showing these compounds exhibit significant NLO character. This suggests their potential applications in developing non-linear optical materials, highlighting the importance of such compounds in creating advanced materials for optical and electronic applications (Shahid et al., 2018).

Catalytic Applications

Moreover, specific methoxybenzyl-substituted tertiary sulfonamides, similar in structure to this compound, have been shown to undergo chemoselective C–N bond cleavage reactions. These reactions are facilitated in the presence of catalytic bismuth triflate, revealing the compound's utility in facilitating selective bond cleavage within organic molecules, a valuable trait for synthetic organic chemistry (Bhattacharya et al., 2021).

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methylsulfamoyl]-1-(4-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S/c1-22-15-7-4-13(5-8-15)11-18-25(20,21)19-12-14-6-9-16(23-2)17(10-14)24-3/h4-10,18-19H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFMTLDKUDYQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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